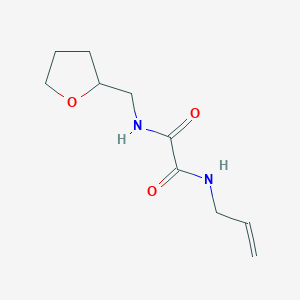
N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as AVE 0991, is a small molecule analogue of angiotensin-(1-7) that has been shown to have potential therapeutic effects in various diseases. AVE 0991 has been studied extensively in the scientific community due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 is not fully understood, but it is believed to involve the activation of the Mas receptor and subsequent downstream signaling pathways. The Mas receptor is a G protein-coupled receptor that is activated by angiotensin-(1-7) and this compound 0991. Activation of the Mas receptor has been shown to have beneficial effects on cardiovascular function and other physiological processes.
Biochemical and Physiological Effects:
This compound 0991 has been shown to have a variety of biochemical and physiological effects. In animal models of cardiovascular disease, this compound 0991 has been shown to reduce blood pressure, improve cardiac function, and reduce vascular remodeling. This compound 0991 has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, this compound 0991 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound 0991 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991. One area of interest is the potential use of this compound 0991 as a therapeutic agent in other disease models, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 0991 and its downstream signaling pathways. Finally, the development of more efficient methods for administering this compound 0991 could help to overcome some of its limitations in experimental settings.
In conclusion, this compound 0991 is a small molecule analogue of angiotensin-(1-7) that has potential therapeutic benefits in various diseases. The synthesis of this compound 0991 is relatively simple, and it has been studied extensively in scientific research applications. This compound 0991 has been shown to have beneficial effects on cardiovascular function, as well as anti-inflammatory and anti-fibrotic effects in various disease models. While there are limitations to the use of this compound 0991 in experimental settings, there are many potential future directions for research on this promising molecule.
Métodos De Síntesis
The synthesis of N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 involves the reaction of N-allyl-N'-(2-furylmethyl)ethanediamide with hydrogen gas in the presence of a palladium catalyst. The reaction yields this compound 0991 as the final product. The synthesis of this compound 0991 is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 has been studied extensively in various scientific research applications. One of the most promising applications of this compound 0991 is its potential use as a therapeutic agent in cardiovascular diseases. This compound 0991 has been shown to have beneficial effects on blood pressure, cardiac function, and vascular remodeling in animal models of cardiovascular disease.
Propiedades
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-5-11-9(13)10(14)12-7-8-4-3-6-15-8/h2,8H,1,3-7H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGPFTYHBXSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

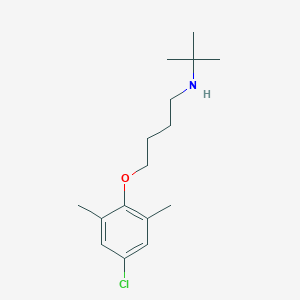

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009967.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)
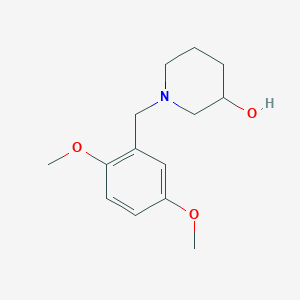
![1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)
![1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B5010000.png)
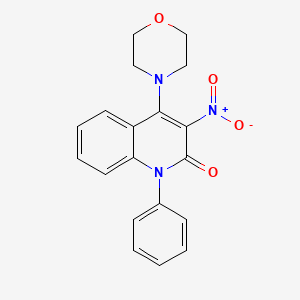
![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
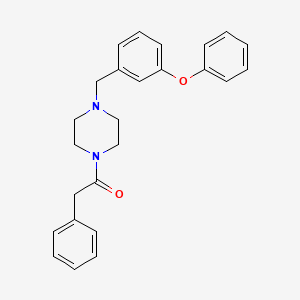
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5010020.png)
![N-[3-(dimethylamino)propyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5010030.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010034.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5010044.png)